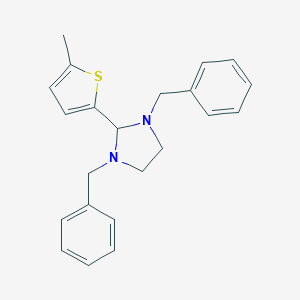

1,3-二苄基-2-(5-甲基噻吩-2-基)咪唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is complex and unique, contributing to its potential applications in the field of chemistry. Unfortunately, specific details about its molecular structure were not found in the available resources.科学研究应用

农业中的除草剂活性:咪唑烷衍生物已被研究其作为除草剂的潜在用途。一项研究重点介绍了合成一种对一年生杂草具有有效除草剂活性的咪唑烷衍生物,表现出良好的水稻选择性和低哺乳动物和环境毒性。如果发现类似的活性谱,这表明 1,3-二苄基-2-(5-甲基噻吩-2-基)咪唑烷具有潜在的农业应用 (Hwang 等人,2005 年)。

抗癌研究:包括咪唑烷衍生物在内的新型 N-苄基阿普莱辛诺平类似物的合成和体外筛选显示出作为抗癌剂的潜力。这些化合物针对一组 60 个人类肿瘤细胞系进行了评估,某些类似物对黑色素瘤和卵巢癌细胞表现出有效的生长抑制和细胞毒性。这突出了咪唑烷衍生物在开发新的抗癌疗法中的潜力 (Penthala 等人,2011 年)。

抗炎和镇痛应用:另一个应用领域是开发抗炎和镇痛剂。一系列取代的咪唑烷衍生物在体内表现出显着的抗炎和镇痛作用,并且与标准药物相比具有优异的胃肠道安全性。这表明咪唑烷衍生物,包括潜在的 1,3-二苄基-2-(5-甲基噻吩-2-基)咪唑烷,可以探索其在治疗炎症性疾病和疼痛方面的治疗功效 (Husain 等人,2013 年)。

传感和检测:咪唑烷衍生物也已用于开发荧光传感器。该领域的研究所包括合成 2-取代的咪唑烷,以获得对 Hg2+ 和 Cu2+ 离子的选择性传感器特性。该应用展示了咪唑烷衍生物在环境监测和化学传感中的用途 (Tolpygin 等人,2010 年)。

作用机制

Target of Action

The primary target of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is Hsp90 (Heat shock protein 90) . Hsp90 is a molecular chaperone with a molecular weight of 90 kD in the family of heat shock proteins . It plays an important role in maintaining conformations and biological functions of various oncoproteins, which are indispensable for the occurrence and progression of various cancers .

Mode of Action

1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine interacts with Hsp90 by binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90 . This interaction inhibits the function of Hsp90, leading to the degradation of client oncoproteins .

Biochemical Pathways

The inhibition of Hsp90 affects various biochemical pathways involved in cancer occurrence and development . One significant effect is the down-regulation of the expression level of Her2 , a client protein of Hsp90 . This results in the cytotoxicity of these novel Hsp90 inhibitors .

Pharmacokinetics

The compound’s interaction with hsp90 and its resulting effects suggest that it is able to reach its target site and exert its action effectively .

Result of Action

The result of the action of 1,3-Dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine is the significant down-regulation of the expression level of Her2, a client protein of Hsp90 . This leads to the cytotoxicity of these novel Hsp90 inhibitors . The compound showed the highest binding affinity to Hsp90α (IC 50 = 12 nM) in fluorescence polarization (FP) competition assay and the strongest anti-proliferative activity against human breast adenocarcinoma cell line (MCF-7) and human lung epithelial cell line (A549) with IC 50 values of 21.58 μM and 31.22 μM, respectively .

Action Environment

Like all drugs, its action and efficacy are likely to be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .

属性

IUPAC Name |

1,3-dibenzyl-2-(5-methylthiophen-2-yl)imidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2S/c1-18-12-13-21(25-18)22-23(16-19-8-4-2-5-9-19)14-15-24(22)17-20-10-6-3-7-11-20/h2-13,22H,14-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYJKTNSUICJAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(Diethylamino)-2-{[(2-methylphenyl)imino]methyl}phenol](/img/structure/B392428.png)

![2-{3-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392432.png)

![3-[({4-nitrophenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392442.png)

![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)

![3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392446.png)

![5-(Diethylamino)-2-[(phenylimino)methyl]phenol](/img/structure/B392448.png)

![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)